molecular formula C24H26ClP B14364192 Cyclohexyl(triphenyl)phosphanium chloride CAS No. 91949-56-3

Cyclohexyl(triphenyl)phosphanium chloride

Cat. No.: B14364192
CAS No.: 91949-56-3
M. Wt: 380.9 g/mol
InChI Key: MTPHIACAOIMRIZ-UHFFFAOYSA-M
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Description

Cyclohexyl(triphenyl)phosphanium chloride is a phosphonium salt that features a cyclohexyl group and three phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the formation of ylides for Wittig reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with cyclohexyl chloride. The reaction typically involves heating the reactants in an inert solvent such as toluene or benzene. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the cyclohexyl chloride, displacing the chloride ion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Wittig Reaction: The compound reacts with strong bases such as sodium hydride or butyllithium to form the corresponding ylide. This ylide can then react with aldehydes or ketones to form alkenes.

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Major Products:

    Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.

    Oxidation: The major product is the corresponding phosphine oxide.

    Reduction: The major product is the reduced phosphine derivative.

Scientific Research Applications

Cyclohexyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction to form alkenes. It also serves as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.

    Industry: this compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The primary mechanism of action for cyclohexyl(triphenyl)phosphanium chloride involves the formation of ylides. In the Wittig reaction, the compound reacts with a base to form a ylide, which then undergoes a [2+2] cycloaddition with a carbonyl compound to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the reactivity of the ylide with carbonyl compounds.

Comparison with Similar Compounds

Cyclohexyl(triphenyl)phosphanium chloride can be compared with other phosphonium salts such as:

    Triphenylphosphine: A common reagent in organic synthesis, used to form ylides for Wittig reactions.

    Methoxymethyl(triphenyl)phosphonium chloride: Another phosphonium salt used in similar reactions but with different reactivity due to the presence of a methoxymethyl group.

    Triphenylphosphine dichloride: Used in the conversion of alcohols to alkyl chlorides.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions.

Properties

CAS No.

91949-56-3

Molecular Formula

C24H26ClP

Molecular Weight

380.9 g/mol

IUPAC Name

cyclohexyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C24H26P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1

InChI Key

MTPHIACAOIMRIZ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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